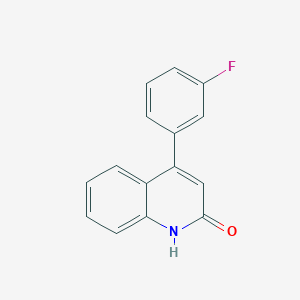

4-(3-Fluorophenyl)quinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

920986-50-1 |

|---|---|

Molecular Formula |

C15H10FNO |

Molecular Weight |

239.24 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10FNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-9H,(H,17,18) |

InChI Key |

IOFKDTCYNKYWIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorophenyl Quinolin 2 1h One and Its Analogs

Established Synthetic Pathways to the Quinolin-2(1H)-one Core

The construction of the fundamental 4-arylquinolin-2(1H)-one skeleton can be achieved through various strategic cyclization and condensation reactions. These methods often build the heterocyclic ring system while concurrently introducing the key aryl substituent.

Palladium-Catalyzed Cyclization and Coupling Reactions for Aryl Substitution

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for C-C and C-N bond formation. Several strategies leverage palladium catalysts to construct the quinolinone core or to install the C4-aryl group. Methods like the Suzuki and Heck reactions are pivotal for creating the crucial C4-aryl bond late in the synthesis, which allows for significant molecular diversity. nih.gov

A common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, a Pd-catalyzed cascade reaction can be employed, starting from simple anilines, which undergo C-H bond activation, C-C bond formation, and subsequent cyclization to yield the quinolinone scaffold. masterorganicchemistry.com Another powerful method is the tandem Pd(0)-catalyzed amidation/aldol condensation of specific aryl halides with acetamides. libretexts.org Furthermore, Pd-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides provides an efficient route to a variety of 4-arylquinolin-2(1H)-ones. libretexts.org A mechanochemical Suzuki-Miyaura coupling has also been reported for the synthesis of 4-arylquinolines, demonstrating a more environmentally friendly approach. acs.org

| Reaction Type | Key Reactants | Catalyst System | Notes | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 4-Halo-quinolin-2(1H)-one + Arylboronic acid | Pd(OAc)₂ / PPh₃ | Allows for late-stage introduction of the C4-aryl group. | nih.gov |

| Heck Coupling | 3-Iodo-quinolin-2(1H)-one + Alkene | Pd(OAc)₂ | Functionalizes the C3 position with alkenyl substituents. | nih.gov |

| Intramolecular C-H Amination | 1,7-Enynes + Hydroxylamine | Pd(OAc)₂ | Constructs tricyclic quinolin-2(1H)-one scaffolds via a cascade reaction. | lumenlearning.com |

| C-H Activation/Cyclization | Anilines + α,β-Unsaturated Acids | Pd(OAc)₂ / TFA | Direct synthesis of 4-substituted-quinolin-2(1H)-ones. masterorganicchemistry.comlibretexts.org | masterorganicchemistry.comlibretexts.org |

Vilsmeier-Haack Reaction in Quinolinone Derivative Synthesis via N-Formylated Intermediates

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of activated aromatic and heterocyclic compounds. researchgate.netyoutube.com In the context of quinolinone synthesis, this reaction is typically applied to N-arylacetamides. researchgate.netsciencemadness.org The treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to electrophilic cyclization onto the aromatic ring, yielding a 2-chloro-3-formylquinoline intermediate. researchgate.netusm.edu

This chlorinated intermediate is highly valuable as it can be readily converted into the desired quinolin-2(1H)-one. sciencemadness.org For example, hydrolysis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, often with aqueous acetic acid, replaces the chlorine atom with a hydroxyl group, which tautomerizes to the more stable 2-oxo form. sciencemadness.org This two-step process, involving Vilsmeier-Haack cyclization followed by hydrolysis, provides a reliable pathway to 3-formyl-quinolin-2(1H)-ones, which are versatile precursors for further derivatization.

| Starting Material | Reaction | Key Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| N-Arylacetamide | Vilsmeier-Haack Cyclization | 2-Chloro-3-formylquinoline | 3-Formyl-quinolin-2(1H)-one | researchgate.netsciencemadness.org |

| Acetanilide | Vilsmeier-Haack Cyclization | 2-Chloro-3-formylquinoline | 2-Oxo-quinoline-3-carbaldehyde | sciencemadness.org |

| 4-Hydroxyquinaldines | Vilsmeier-Haack Reaction | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinoline | Diazepino quinoline (B57606) derivatives |

Superelectrophilic Activation of N-Aryl Amides of Propynoic Acids

A distinct approach to quinolinone synthesis involves the use of superacids to generate highly reactive intermediates known as superelectrophiles. This methodology has been successfully applied to the reaction of N,3-diarylpropiolamides with arenes. When these amides are treated with a Brønsted superacid, such as triflic acid (TfOH), protonation occurs on both the amide oxygen and the alkyne, generating a dicationic superelectrophile.

This highly reactive species can then undergo an intramolecular Friedel-Crafts-type cyclization onto the N-aryl ring, followed by trapping with a suitable arene nucleophile. This cascade reaction leads to the formation of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones in good to excellent yields. This method is notable for its ability to construct a quaternary center at the C4 position in a single step under mild temperature conditions.

| Starting Amide | Arene Nucleophile | Superacid | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 3-Aryl-N-(aryl)propiolamide | Benzene (B151609) | TfOH | 4,4-Diaryl-3,4-dihydroquinolin-2(1H)-one | 44-98% | |

| N,3-Diphenylpropiolamide | Toluene | TfOH | 4-Phenyl-4-tolyl-3,4-dihydroquinolin-2(1H)-one | High |

Cyclization Strategies Involving o-Alkynylisocyanobenzenes

Ortho-alkynylisocyanobenzenes are versatile building blocks for the synthesis of quinoline derivatives. The isocyanide group is highly reactive and can be triggered to cyclize onto the neighboring alkyne moiety by various means. One effective strategy involves a bicyclic amidine-triggered cyclization. In this process, nucleophilic attack of an amidine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), on the isocyanide carbon initiates an intramolecular cyclization. Subsequent hydrolysis of the resulting amidinium salt intermediate furnishes the lactam-derived quinoline, i.e., the quinolin-2(1H)-one.

Alternatively, the cyclization can be promoted by other nucleophiles or catalysts. For instance, a silver-catalyzed cyclization of isonitriles derived from N-(2-alkynylaryl)formamides in a mixture of DMF and water has been shown to produce quinolin-2(1H)-ones in moderate to good yields. This method tolerates a range of functional groups, providing a flexible route to the quinolinone core.

| Starting Material | Trigger/Catalyst | Key Steps | Yield Range | Reference |

|---|---|---|---|---|

| o-Alkynylisocyanobenzene | Bicyclic Amidine (e.g., DBU) | Nucleophilic attack, intramolecular cyclization, hydrolysis | Moderate to good | |

| o-Alkynylisocyanobenzene (from N-(2-alkynylaryl)formamide) | Ag(I) Nitrate | Silver-catalyzed cyclization in DMF/water | 32-80% |

Reaction of N-alkylisatoic Anhydrides with Enolates for Quinolinone Formation

A highly effective strategy for constructing N-substituted quinolin-4-ones involves the base-promoted anionic annulation of isatoic anhydrides with a diverse range of carbon nucleophiles generated from enolizable ketones. nih.govresearchgate.net This method provides a reliable platform for accessing the quinolinone core structure. The reaction is initiated by the deprotonation of a ketone, such as a cycloalkanone or a 1,3-diketone, to form an enolate. researchgate.net This enolate then acts as a nucleophile, attacking the isatoic anhydride, which leads to ring-opening and subsequent intramolecular cyclization via condensation, ultimately forming the fused heterocyclic system. researchgate.net

The efficiency of this transformation is governed by several factors, including the pKa of the enolizable partner and the choice of base. researchgate.net This pKa-guided approach allows for the synthesis of a wide array of N-substituted 4-quinolinones from partners with varying acidity, such as tetramic acids, tetronic acids, and cyclic ketones. researchgate.net

| Isatoic Anhydride | Enolate Partner | Base | Product Type | Reference |

|---|---|---|---|---|

| N-Substituted Isatoic Anhydride | Cyclic 1,3-Diketones | DBU | Ring-fused, N-substituted 4-quinolinone | nih.govresearchgate.net |

| N-Substituted Isatoic Anhydride | Cycloalkanones | DBU | Ring-fused, N-substituted 4-quinolinone | researchgate.net |

| Isatoic Anhydride | Ethyl acetoacetate | NaOH | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate |

Advanced Functionalization and Derivatization Strategies for the Quinolin-2(1H)-one Core

Once the 4-arylquinolin-2(1H)-one core is assembled, further structural modifications can be introduced to fine-tune its properties. These advanced functionalization strategies target various positions on the heterocyclic ring system.

Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For example, a Liebeskind–Srogl cross-coupling reaction has been developed to functionalize a 3-(SMe-purinyl)-quinolin-2(1H)-one with various aryl boronic acids, demonstrating a method to build complex molecular architectures. Sequential palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be used to regioselectively introduce substituents at different positions, such as C3 and C6, on the quinolinone ring.

Direct C-H functionalization offers an atom-economical approach to derivatization. By choosing appropriate directing groups and catalytic systems (e.g., Pd, Rh), various positions of the quinoline ring can be selectively arylated, alkenylated, or otherwise modified. Photochemical methods also provide unique pathways for functionalization. For instance, 4-diazoisoquinoline-1,3(2H,4H)-diones, which are related structures, undergo photochemical O-H insertion reactions with fluorinated alcohols, enabling the introduction of fluorinated moieties.

| Reaction Type | Substrate | Reagent/Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|

| Liebeskind–Srogl Coupling | 3-(SMe-purinyl)quinolin-2(1H)-one | Arylboronic acid / Pd catalyst | C6' of purine | |

| C-H Arylation | 4-Hydroxyquinoline N-oxide | Bromobenzene / Pd(OAc)₂ / PCy₂tBu | C2 | |

| Sequential Suzuki Coupling | 6-Bromo-3-iodoquinolin-4(1H)-one | Arylboronic acids / Pd catalyst | C3 then C6 | |

| Photochemical O-H Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-dione | Fluorinated alcohol / Violet LED | C4 |

C-H Activation Reactions for Regioselective Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical pathway to increase molecular complexity. For the 4-aryl-2-quinolinone scaffold, research has demonstrated innovative methods for its construction via multiple C-H activation steps.

A notable example is the one-pot synthesis of diverse 4-aryl-2-quinolinones from simple propionamides through a palladium-catalyzed triple C-H activation cascade. This procedure involves the sequential arylation of the β-C(sp³)–H bonds of a propionamide, followed by a seven-membered cyclopalladation and subsequent amidation. This process, promoted by a pyridine (B92270) ligand, ultimately leads to the formation of the 4-aryl-2-quinolinone structure. The proposed mechanism suggests an initial β-arylation of the primary C(sp³)–H bond to form a hydrocinnamide intermediate. This is followed by a second C(sp³)–H activation and β-hydride elimination to yield a cinnamide intermediate. A subsequent Heck coupling with another aryl iodide and a final intramolecular C–H amidation furnishes the 4-aryl-2-quinolinone product. nih.gov

This methodology highlights a sophisticated approach to building the core structure of 4-aryl-2-quinolinones, where the functionalization is integral to the synthesis of the scaffold itself. The reaction demonstrates tolerance for various substituents on the aryl iodide, suggesting that a 3-fluoro-substituted precursor could be amenable to this transformation.

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl iodide | 4-(4-Methylphenyl)-2(1H)-quinolinone | 75 |

| 2 | 3,5-Dimethylphenyl iodide | 4-(3,5-Dimethylphenyl)-2(1H)-quinolinone | 70 |

| 3 | 4-Methoxyphenyl iodide | 4-(4-Methoxyphenyl)-2(1H)-quinolinone | 60 |

| 4 | 4-Fluorophenyl iodide | 4-(4-Fluorophenyl)-2(1H)-quinolinone | 65 |

| 5 | 4-Chlorophenyl iodide | 4-(4-Chlorophenyl)-2(1H)-quinolinone | 72 |

| 6 | 4-(Trifluoromethyl)phenyl iodide | 4-(4-(Trifluoromethyl)phenyl)-2(1H)-quinolinone | 68 |

Formation of Hybrid and Fused Heterocyclic Systems based on the Quinolinone Scaffold

The quinolinone core is a valuable building block for the synthesis of more complex hybrid and fused heterocyclic systems. While direct examples starting from 4-(3-fluorophenyl)quinolin-2(1H)-one are not prevalent in the literature, methodologies using related quinolinone derivatives illustrate the potential for such transformations.

One common strategy involves the derivatization of the 4-hydroxy-2(1H)-quinolinone scaffold. For instance, new naphthalene-bis-triazole-bis-quinolin-2(1H)-ones have been synthesized via a copper-catalyzed [3+2] cycloaddition of 4-azidoquinolin-2(1H)-ones with bis(prop-2-yn-1-yloxy)naphthalene derivatives. researchgate.net This approach demonstrates the utility of a functionalized quinolinone in constructing larger, hybrid molecular architectures.

Another approach focuses on building fused systems directly. For example, a one-step synthesis of a fused four-ring heterocycle, 13-imino-7,13-dihydro-6H-quinazolino[3,4-a]quinazolin-6-one, has been achieved from commercially available phenylic precursors. rsc.org This type of cyclization may offer an efficient route to other related fused heterocycles.

Furthermore, the synthesis of spiro-fused systems has been accomplished through palladium-catalyzed domino reactions. The treatment of an anilide with a palladium catalyst can afford dihydroquinolin-2-ones spiro-fused to various cyclic systems. This reaction proceeds through a domino sequence involving a Heck cyclization followed by an intramolecular direct C–H functionalization.

The following table summarizes selected examples of the synthesis of fused and hybrid heterocyclic systems based on the quinolinone scaffold, showcasing the versatility of this core structure in constructing complex molecules.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Azidoquinolin-2(1H)-ones | 1,5-Bis(prop-2-yn-1-yloxy)naphthalene, Cu-catalyst | Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones | researchgate.net |

| Phenylic precursors | Solution rearrangement of 1,3-bis(o-cyanophenyl)urea | Fused quinazolino[3,4-a]quinazolin-6-one | rsc.org |

| Anilide with an alkene tether | Pd(OAc)₂, XPhos, K₂CO₃ | Spirodihydroquinolin-2-ones | |

| 4-Hydroxy-1-methyl-quinolin-2(1H)-one | 1. HNO₃, NaNO₂, CH₃COOH; 2. Na₂S₂O₄; 3. Acid chloride | Quinolinone-reverse amides | researchgate.net |

Structure Activity Relationship Sar Analysis of 4 3 Fluorophenyl Quinolin 2 1h One and Its Derivatives

Influence of Fluorine Substitution on Pharmacological Activity

The introduction of fluorine into the 4-(3-Fluorophenyl)quinolin-2(1H)-one scaffold has a profound impact on its pharmacological properties. nih.govtandfonline.com This is a common strategy in drug design to enhance efficacy and modulate physicochemical characteristics. tandfonline.com

The position of the fluorine atom on the phenyl ring is critical in determining the nature and strength of the interaction with biological targets. Computational studies on fluorinated quinolines have shown that the placement of fluorine can significantly affect binding affinity. nih.gov For instance, in some quinolone antibacterials, a fluorine atom at the C-6 position of the quinoline (B57606) ring enhances DNA gyrase-complex binding by 2 to 17-fold across different bacterial species. tandfonline.com While this specific example relates to the quinolone core, it underscores the principle that the fluorine atom's location is a key determinant of interaction with the target protein. tandfonline.com Studies on various fluorinated quinolines have demonstrated that the presence and position of fluorine can lead to enhanced binding with protein receptors, often through halogen bonding interactions with protein residues. nih.gov

In the context of mutagenicity, studies on fluorinated quinolines have shown that substitution at different positions has varied effects. For example, fluorination at the 3-position of the quinoline ring resulted in non-mutagenic compounds, while substitution at the 5 or 7-positions enhanced mutagenicity. nih.gov This highlights the sensitivity of biological outcomes to the precise placement of the fluorine substituent.

Fluorine's high electronegativity and small size allow it to modulate a molecule's properties in several ways that enhance molecular recognition and binding affinity. tandfonline.comtandfonline.com The introduction of fluorine can alter the electron distribution within the molecule, which in turn affects its pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to more favorable interactions with the target protein.

One of the significant effects of fluorine substitution is the potential for increased binding affinity. tandfonline.com This can be attributed to several factors, including:

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in the target protein. nih.govtandfonline.com

Metabolic Stability: The presence of fluorine can block metabolically labile sites on the molecule, increasing its stability and bioavailability. nih.gov

Alteration of Acidity/Basicity: Fluorine can indirectly influence the acidity or basicity of nearby functional groups, which can be crucial for optimal binding. nih.gov

Computational studies have shown that fluorinated quinoline analogues can bind more effectively to protein receptors compared to their non-fluorinated counterparts due to these interactions. nih.gov For example, a monofluorinated analog of a thrombin inhibitor was found to bind five times more strongly than the parent compound without fluorine. nih.gov

Significance of Substituent Patterns on the Quinoline Ring System and Phenyl Moiety

The biological activity of quinolinone derivatives is not solely dependent on the fluorine substituent but is also significantly influenced by the pattern of other substituents on both the quinoline ring and the phenyl moiety. mdpi.comnih.gov

For the quinoline ring system, structure-activity relationship (SAR) studies have identified key positions where substitutions can dramatically alter biological effects. mdpi.comoup.com For instance, in some quinolin-4-one series, a cyclopropyl (B3062369) group at the N1 position was found to be more effective than an ethyl group. mdpi.com The nature of the substituent at the C7 position is often crucial for direct interaction with biological targets like topoisomerase II. mdpi.com The presence of a fluorine atom at the C6 position is frequently optimal for the activity of quinolone antibacterials. mdpi.comasm.org

Regarding the phenyl moiety, the type and position of substituents are critical. In a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen on the fluorophenyl group was essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk The addition of other groups, such as methyl or ethyl, to other parts of the molecule could restore or enhance activity. polyu.edu.hkpolyu.edu.hk

The following table summarizes the general influence of substituents on the quinolinone scaffold based on various studies:

| Position | Substituent Effect on Activity | Reference |

| N1 | A cyclopropyl group is often optimal. Substituted phenyl or thiazole (B1198619) rings can be beneficial. | mdpi.com |

| C2 | Alkyl groups can be more advantageous than aryl groups for certain activities. | mdpi.com |

| C3 | The substituent should ideally be coplanar with the quinoline ring. | mdpi.com |

| C6 | A fluorine atom is often the optimal substituent for antibacterial activity. | mdpi.com |

| C7 | This position is often responsible for direct interaction with the biological target. | mdpi.com |

| C8 | A methoxy (B1213986) group can improve antitumor properties in some quinolin-4-ones. | mdpi.com |

Correlation of Specific Structural Features with Distinct Biological Targets and Potency

For example, the development of fluoroquinolone antibiotics illustrates this principle well. The C-6 fluorine atom is a key feature for their potent inhibition of bacterial DNA gyrase. tandfonline.com The substituent at the C-7 position of the quinolone ring is also critical, as it influences the spectrum of activity and potency against different bacterial strains. nih.gov

In the realm of anticancer agents, specific substitution patterns on the quinoline ring have been linked to activity against various cancer cell lines. nih.gov For instance, in a series of 3-(heteroaryl)quinolin-2(1H)-ones, certain derivatives showed promising cytotoxic effects against specific cancer cell lines, with the nature of the heteroaryl group at the C3 position playing a crucial role. nih.gov

The ability to develop regiodivergent synthetic methods allows for the creation of different quinolinone isomers from a common precursor, which is invaluable for SAR studies and the identification of novel bioactive compounds. acs.org

Comparative Analysis with Quinolin-4(1H)-one Analogs for Differential Activity Profiles

While both quinolin-2(1H)-ones and quinolin-4(1H)-ones share the fundamental quinoline scaffold, the position of the carbonyl group significantly influences their three-dimensional structure and, consequently, their biological activity profiles.

Quinolin-4(1H)-ones have been extensively studied, particularly as antibacterial agents (fluoroquinolones). mdpi.comnih.gov In this class, the carboxylic acid at the 3-position and the substituent at the N-1 position are crucial for their antibacterial action, which involves the inhibition of DNA gyrase and topoisomerase IV. mdpi.comnih.gov

In contrast, quinolin-2(1H)-one derivatives have shown a different spectrum of activities. For example, some 4-hydroxy-1H-quinolin-2-ones have been investigated for their photosynthesis-inhibiting and antifungal activities. mdpi.com The substitution pattern on the benzene (B151609) ring of the quinoline nucleus, particularly at the C6 position, was found to influence their herbicidal activity. mdpi.com

The development of synthetic methodologies that can selectively produce either quinolin-2-one or quinolin-4-one isomers is crucial for exploring the distinct pharmacological potentials of each scaffold. acs.org This comparative analysis allows medicinal chemists to tailor the quinoline core to target specific diseases.

Stereochemical Aspects and their Contribution to Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it can significantly affect target binding, metabolism, and transport. nih.govnih.gov While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with markedly different pharmacological properties.

The differential activity of stereoisomers is often due to the specific three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a protein. nih.gov For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's efficacy. nih.govfrontiersin.org The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure and properties.

QSAR models are typically expressed as an equation:

Activity = f(Molecular Descriptors) + error

Here, 'Activity' represents the biological endpoint of interest (e.g., inhibitory concentration IC50), and 'f(Molecular Descriptors)' is a mathematical function of various physicochemical, electronic, steric, and hydrophobic parameters that characterize the molecule. frontiersin.org The development of a robust QSAR model involves several key steps: the careful selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

Several statistical and machine learning methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov The quality and predictive ability of a QSAR model are assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.gov

In the context of quinolinone derivatives, QSAR studies have been instrumental in identifying key structural features that influence their biological activities, which span from anticancer to antimicrobial effects. nih.govresearchgate.net While a specific QSAR study solely focused on this compound is not extensively documented in publicly available literature, numerous studies on analogous 4-aryl-quinolin-2(1H)-one and quinazolinone scaffolds provide valuable insights into the likely structural determinants of its activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These approaches analyze the steric and electrostatic fields surrounding a set of aligned molecules to generate contour maps that visualize regions where modifications to the chemical structure would likely enhance or diminish biological activity. nih.gov

For instance, in a 3D-QSAR study on a series of 4-anilinoquinazoline (B1210976) derivatives, the steric and electrostatic fields were found to be critical for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The resulting models, developed using partial least-squares (PLS) analysis, demonstrated good internal and external predictability. nih.gov Molecular docking studies further complemented the QSAR findings by identifying key hydrogen bond and hydrophobic interactions within the EGFR active site. nih.gov

Similarly, a study on 4(3H)-quinazolinone antibacterials, which included analogs with a 4-fluorophenyl substituent, highlighted the importance of substitutions on the phenyl ring for activity against Staphylococcus aureus. acs.org The study revealed that while meta and ortho substitutions on the phenyl ring were generally well-tolerated, para substitutions often led to a decrease in activity. acs.org This suggests that the position of the fluorine atom in this compound could be a critical determinant of its biological profile.

The following table illustrates hypothetical data based on SAR findings from related quinolinone derivatives, demonstrating how substitutions on the 4-phenyl ring can influence anticancer activity.

| Compound | R1 | R2 | R3 (Position of Fluoro) | IC50 (µM) |

| 1 | H | H | 3-F | 1.5 |

| 2 | OCH3 | H | 3-F | 0.8 |

| 3 | H | OCH3 | 3-F | 1.2 |

| 4 | H | H | 2-F | 2.1 |

| 5 | H | H | 4-F | 3.5 |

| 6 | Cl | H | 3-F | 0.5 |

This table is illustrative and based on general SAR principles observed in related compound series.

The data suggests that methoxy or chloro substitutions on the quinolinone core, in combination with a 3-fluoro substituent on the 4-phenyl ring, could enhance potency. The position of the fluorine atom on the phenyl ring also appears to be crucial, with the meta position (as in the target compound) potentially being more favorable than the ortho or para positions.

Further research employing 3D-QSAR methods like CoMFA and CoMSIA on a series of this compound derivatives would be invaluable. Such studies would involve:

Alignment of the molecules based on a common scaffold.

Calculation of steric and electrostatic fields around each molecule.

Generation of contour maps to visualize favorable and unfavorable regions for substitution.

Development of a predictive model to guide the synthesis of more potent analogs.

These computational approaches, when combined with experimental biological evaluation, can significantly accelerate the drug discovery process for this class of compounds.

Computational Chemistry and in Silico Investigations of 4 3 Fluorophenyl Quinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of 4-(3-Fluorophenyl)quinolin-2(1H)-one. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement (conformation). researchgate.netepstem.netepstem.net The process involves optimizing the molecular geometry to find the lowest energy state, which corresponds to the most stable conformation.

The conformational analysis of this compound focuses on the dihedral angle between the quinolinone ring and the 3-fluorophenyl ring. The rotation around the single bond connecting these two rings is explored to identify the global energy minimum. The results of such an analysis typically reveal that a non-planar conformation is the most stable, due to the steric hindrance between the hydrogen atoms on the respective rings.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound using DFT (Note: The following data is representative and based on typical values for similar structures.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.375 | - | - |

| C2=O | 1.230 | - | - |

| C3-C4 | 1.470 | - | - |

| C4-C(phenyl) | 1.490 | - | - |

| C(phenyl)-F | 1.350 | - | - |

| C2-N1-C9 | - | 123.5 | - |

| C2-C3-C4 | - | 120.8 | - |

| C3-C4-C(phenyl) | - | 121.2 | - |

| C3-C4-C(phenyl)-C(phenyl) | - | - | 45.2 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, the MESP surface highlights the distribution of charge.

Typically, regions of negative potential (often colored red) are located around electronegative atoms like the oxygen of the carbonyl group and the fluorine atom. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are found around the hydrogen atoms, particularly the N-H group of the quinolinone ring, indicating sites for nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu For this compound, NBO analysis reveals the nature of intramolecular charge transfer and the stability arising from these interactions. researchgate.net

Key interactions often identified include the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong stabilizing interactions. For instance, the interaction between the lone pair of the carbonyl oxygen and the π* anti-bonding orbital of the adjacent C-C bond contributes to the resonance stabilization of the quinolinone ring.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following data is representative and based on typical values for similar structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O | π(C2-C3) | 25.8 | 0.28 | 0.082 |

| LP (1) N1 | π(C2-C3) | 45.2 | 0.35 | 0.120 |

| π (C5-C6) | π(C7-C8) | 18.5 | 0.25 | 0.065 |

| π (C(phenyl)-C(phenyl)) | π(C(phenyl)-C(phenyl)) | 20.1 | 0.26 | 0.071 |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Beyond understanding the intrinsic properties of this compound, computational methods are extensively used to predict how it interacts with biological targets, such as enzymes and receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug discovery, it is used to predict how a ligand, such as this compound, binds to the active site of a protein. benthamdirect.comnih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. Studies on similar quinolinone derivatives have shown that they can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes like tyrosine kinase or bacterial proteins. rsc.orgbenthamdirect.com For this compound, the carbonyl oxygen and the N-H group are predicted to be key hydrogen bond donors and acceptors, while the phenyl and quinolinone rings can engage in hydrophobic and π-π stacking interactions.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU 85 (2.1 Å), LYS 30 (2.4 Å) |

| Interacting Amino Acid Residues | LEU 25, VAL 33, ALA 45, ILE 98 |

Building on molecular docking results, in silico methods can further elucidate the mechanism of enzyme inhibition. By analyzing the binding mode of this compound within an enzyme's active site, researchers can hypothesize whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

If the molecule is predicted to bind directly in the active site and interact with residues crucial for substrate binding, a competitive inhibition mechanism is often suggested. nih.gov For instance, if docking studies show that the 3-fluorophenyl group occupies a hydrophobic pocket that normally accommodates the substrate, this would support a competitive mechanism. Furthermore, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time and to observe any conformational changes in the enzyme upon ligand binding, providing a more dynamic picture of the inhibition process.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Correlation with Experimental Data

In the absence of specific studies on this compound, we can describe the general approach that would be taken to predict its spectroscopic properties.

Computational methods, particularly DFT, are routinely used to calculate the theoretical spectra of molecules. These predictions are then often correlated with experimental data to validate the computational model and to aid in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would then be compared to experimentally obtained NMR spectra to confirm the molecular structure. A data table comparing predicted and experimental shifts would be crucial for this analysis.

Infrared (IR) Spectroscopy: Computational chemistry can simulate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By analyzing the calculated vibrational modes, each band can be assigned to a specific functional group's stretching or bending motion. This is instrumental in confirming the presence of key structural features, such as the quinolinone core and the C-F bond.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can help to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Without dedicated research on this compound, no such data tables can be generated at this time.

Reactivity and Selectivity Prediction through Computational Descriptors (e.g., Electrophilicity, Chemical Potential, Chemical Hardness)

Computational chemistry also provides a framework for understanding the reactivity and selectivity of a molecule through the calculation of various chemical descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key Reactivity Descriptors:

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule is generally less reactive.

These global reactivity descriptors are valuable for predicting how a molecule will behave in a chemical reaction. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack within the molecule.

A comprehensive computational study on this compound would involve the calculation of these descriptors to provide a theoretical assessment of its chemical behavior. However, as with the spectroscopic data, specific values for this compound are not available in the current body of scientific literature.

Advanced Characterization Methodologies in Research on 4 3 Fluorophenyl Quinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The spectrum for 4-(3-Fluorophenyl)quinolin-2(1H)-one is expected to show distinct signals for each unique proton. A broad singlet appearing far downfield (typically δ 11.5–12.0 ppm) would be characteristic of the N-H proton of the quinolinone lactam. nih.gov Signals for the eight aromatic protons on the quinoline (B57606) and fluorophenyl rings would appear in the aromatic region (typically δ 7.0–8.5 ppm). The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values) would be critical in assigning each proton to its exact position on the rings. For instance, the protons on the 3-fluorophenyl ring would exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The proton at the C3 position of the quinolinone ring typically appears as a distinct singlet in the δ 6.0-6.5 ppm region. nih.gov

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display 15 distinct signals, one for each carbon atom. The carbonyl carbon (C2) of the lactam would be observed significantly downfield (δ > 160 ppm). rsc.org The carbon atom attached to the fluorine (C3' of the phenyl ring) would appear as a doublet with a large C-F coupling constant (¹JCF), a characteristic feature confirming the presence and location of the fluorine atom. Other aromatic carbons would resonate in the δ 110–150 ppm range, with their precise shifts influenced by their electronic environment.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the quinoline and fluorophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the fluorophenyl ring and the quinolinone core at the C4 position.

Table 1: Representative NMR Data for a Related Isomer, 3-(4-Fluorophenyl)quinolin-2(1H)-one rsc.orgThis data is for a structural isomer and is presented for illustrative purposes. The chemical shifts for this compound would differ due to the change in substitution pattern.

| Technique | Observed Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | 12.00 (s, 1H, N-H), 7.85-7.81 (m, 2H), 7.74 (d, J = 7.7 Hz, 1H), 7.53-7.50 (m, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.30-7.25 (m, 2H), 7.23-7.19 (m, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | 161.9 (d, JC,F = 245 Hz), 161.0, 138.4, 137.6, 132.6, 130.8 (d, JC,F = 8 Hz), 130.4, 130.3, 128.2, 122.0, 119.5, 114.9, 114.7 (d, JC,F = 3 Hz) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

For this compound, the IR spectrum provides clear evidence for its key structural components. A sharp absorption band is expected in the region of 3200–3000 cm⁻¹ corresponding to the N-H stretching vibration of the lactam group. The most prominent peak is typically the C=O (carbonyl) stretching vibration of the quinolinone ring, which appears strongly around 1650–1670 cm⁻¹. rsc.org The aromatic character of the molecule is confirmed by C=C stretching vibrations within the rings, found in the 1600–1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. Finally, a strong band indicating the C-F bond stretch would be expected in the 1250-1000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3000 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Lactam) | Stretching | 1670 - 1650 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₅H₁₀FNO), high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is the preferred method. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 240.0819. An experimental HRMS result matching this value to within a few parts per million (e.g., 240.0820) would unequivocally confirm the compound's elemental composition. rsc.org Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could reveal the loss of characteristic fragments, such as CO or HCN, from the quinolinone ring, further corroborating the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for C₁₅H₁₀FNO

| Ion | Calculated m/z | Typical Found m/z | Technique |

|---|---|---|---|

| [C₁₅H₁₀FNO + H]⁺ | 240.0819 | ~240.0820 | ESI-HRMS |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate proof of structure by mapping the electron density to determine the precise position of every atom in the crystal lattice. This technique yields a three-dimensional model of the molecule, providing definitive data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would confirm the planarity of the bicyclic quinolinone system and determine the dihedral angle between the quinolinone and the 3-fluorophenyl rings. Furthermore, it would reveal the supramolecular architecture, showing how molecules pack in the solid state. A key feature often observed in quinolinone structures is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule. amazonaws.com This powerful technique provides an unambiguous snapshot of the molecule's solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying compounds with conjugated π-systems.

The extended aromatic system of this compound is expected to produce strong absorption bands in the UV region, typically between 250 and 400 nm. researchgate.net These absorptions are primarily due to π → π* transitions within the conjugated quinolinone core and the attached phenyl ring. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The substitution pattern and solvent polarity can influence the λmax, providing insights into the molecule's electronic properties. researchgate.net

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction and to determine the purity of the product. A small spot of the compound is applied to a silica (B1680970) gel-coated plate, which is then developed in a suitable solvent system (mobile phase), often a mixture like petroleum ether and ethyl acetate. amazonaws.com The compound's retention factor (Rf value) is characteristic under specific conditions, and a single spot indicates a high degree of purity. Visualization is typically achieved under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification (preparative HPLC) and the quantitative analysis of compound purity (analytical HPLC). In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is detected as it elutes from the column, usually by a UV detector set to one of the compound's absorption maxima. A single, sharp peak in the chromatogram is indicative of a pure sample, and the area under the peak can be used for quantification.

Future Research Directions and Translational Perspectives for 4 3 Fluorophenyl Quinolin 2 1h One

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The advancement of 4-(3-fluorophenyl)quinolin-2(1H)-one from a laboratory curiosity to a widely accessible research compound or therapeutic precursor hinges on the development of efficient and sustainable synthetic routes. Classical methods for quinolinone synthesis can require harsh conditions, limiting their practicality and environmental sustainability. Future research will likely focus on modern synthetic strategies that offer higher yields, greater functional group tolerance, and milder reaction conditions.

Promising methodologies include:

One-Pot Tandem Reactions: The development of one-pot procedures, such as a sequential Michael addition-elimination followed by a palladium-catalyzed intramolecular N-arylation, can significantly streamline the synthesis of the quinolinone core. organic-chemistry.org This approach avoids the isolation of intermediates, reducing solvent waste and saving time. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Techniques like the Buchwald-Hartwig amination are instrumental in forming the critical C-N bond to close the quinolinone ring. organic-chemistry.org Further exploration of advanced palladium catalysts and ligands (e.g., DavePhos) can improve the efficiency and scope of these reactions. organic-chemistry.org

Knorr Cyclization and Analogs: The acid-catalyzed Knorr quinoline (B57606) synthesis remains a valuable method for producing 4-phenyl-2-quinolone derivatives. nih.gov Future work could focus on optimizing this reaction using solid acid catalysts or milder acidic conditions to improve its sustainability.

Modular "Click Chemistry" Approaches: The synthesis of derivatives using highly efficient and specific reactions, such as the formation of triazole-linked quinolinones from azido-quinolinone precursors, allows for the rapid generation of a diverse library of compounds for biological screening. mdpi.comnih.gov

Optimizing these synthetic pathways will not only make this compound and its analogs more readily available for research but also more economically viable for potential large-scale production.

Identification of Additional Biological Targets and Development of Multi-Targeting Therapeutic Strategies

The quinolinone scaffold is a versatile platform for designing inhibitors that can act on multiple biological targets simultaneously, a strategy of growing interest for treating complex diseases like cancer. While the specific target profile of this compound itself requires deeper investigation, research on structurally related compounds reveals a wide array of potential targets. Future work should aim to screen this compound and its derivatives against various enzyme and receptor families to uncover new therapeutic opportunities.

Known targets for related quinoline and quinolinone derivatives include:

Receptor Tyrosine Kinases (RTKs): Many quinolinone derivatives are potent kinase inhibitors. Analogs have been designed as dual inhibitors of c-Met and VEGFR-2, or as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.comnih.gov

mTOR Kinase: The mammalian target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, and quinoline-based structures have yielded highly potent and selective mTOR inhibitors. nih.govnih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein essential for the stability of many oncoproteins. 3-(Heteroaryl)quinolin-2(1H)-ones have been identified as potential inhibitors of Hsp90's C-terminal domain. nih.gov

Other Enzymes and Receptors: The scaffold has also been utilized to develop antagonists for the NR2B-subtype of the NMDA receptor and inhibitors for enzymes like tyrosinase. nih.govnih.gov

By systematically exploring these and other target classes, researchers can identify novel activities for this compound and rationally design multi-target agents with tailored polypharmacology to achieve enhanced efficacy or overcome drug resistance.

Table 1: Examples of Biological Targets for Quinolinone and Related Scaffolds

| Compound Class | Biological Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| N-(Quinolin-4-yloxy)-phenyl-imidazolidine-carboxamides | c-Met, VEGFR2 | Cancer | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Cancer | mdpi.com |

| Benzonaphthyridinones (from quinoline start) | mTOR | Cancer | nih.gov |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Hsp90 | Cancer | nih.gov |

| Dihydro-quinolinone derivatives | NR2B-NMDA Receptor | Pain | nih.gov |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase | Hyperpigmentation | nih.gov |

Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

A crucial future direction is the rational design and synthesis of advanced analogs of this compound. Guided by computational modeling and structure-activity relationship (SAR) studies, medicinal chemists can systematically modify the core structure to enhance its potency against a desired target while improving selectivity to minimize off-target effects.

Key strategies for analog development include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds with minor structural variations to determine which chemical groups are essential for biological activity. For instance, studies on quinolinone-carboxamides have shown that specific substitutions lead to optimal lipoxygenase (LOX) inhibition. mdpi.com Similarly, SAR studies on an mTOR inhibitor revealed that adding a methyl group to the lactam ring significantly reduced its potency, providing valuable information about the target's binding pocket. nih.gov

Hybrid Molecule Design: This approach involves combining the quinolinone scaffold with other pharmacologically active moieties to create a single hybrid molecule with dual or synergistic activity. mdpi.com

Computational and Docking Studies: In silico docking can predict how a molecule binds to its target protein. This allows for the rational design of modifications to improve binding affinity. nih.gov For example, docking studies can guide the placement of hydrogen bond donors and acceptors to maximize interaction with the target's active site. nih.gov

Through iterative cycles of design, synthesis, and biological testing, it is possible to develop next-generation analogs with significantly improved pharmacological profiles.

Table 2: Examples of Advanced Quinolinone Analogs and Their Activity

| Analog Series | Target | Key Finding | Reference |

|---|---|---|---|

| Quinolone-3-carboxamides | VEGFR-2 | Compound 10i showed potent inhibition, and its design was guided by docking studies to ensure proper orientation in the allosteric pocket. | nih.gov |

| Quinoline-oxadiazole derivatives | EGFR | Compounds 8c and 12d showed good EGFR tyrosine kinase inhibition with IC50 values of 0.14 and 0.18 μM, respectively. | nih.gov |

| Quinolinone–carboxamide hybrids | Soybean LOX | Compounds 3h and 3s exhibited the best LOX inhibitory activity with an IC50 of 10 μM. | mdpi.com |

| Benzonaphthyridinone (Torin1) | mTOR | Inhibited mTORC1 and mTORC2 at 2 nM and 10 nM, respectively, with >1000-fold selectivity over PI3K. | nih.gov |

Development of Robust In Vitro and In Vivo Models for Efficacy and Mechanistic Assessment

To translate promising laboratory findings into potential clinical applications, it is essential to develop and utilize robust preclinical models that can accurately assess both the efficacy and the mechanism of action of this compound and its analogs.

In Vitro Models: These are the first line for screening and mechanistic studies. They include:

Biochemical Assays: Purified enzyme assays (e.g., for kinases like EGFR or enzymes like tyrosinase) are used to determine direct inhibitory activity (IC50 values). nih.gov

Cell-Based Assays: Cancer cell lines (e.g., HepG2, PC-3, U87MG) are used to assess antiproliferative effects. nih.govnih.gov Specialized cell lines, such as the organ of Corti-derived HEI-OC1 cells, can be used to study protective effects against specific types of damage, like cisplatin-induced ototoxicity. nih.gov These models also allow for the investigation of cellular mechanisms like apoptosis, reactive oxygen species (ROS) generation, and mitochondrial membrane potential changes. nih.gov

Zebrafish Models: The zebrafish is a powerful model for rapid in vivo screening, particularly for developmental toxicity and for observing effects on specific tissues, such as auditory neuromasts in studies of ototoxicity. nih.gov

Rodent Models: Rat and mouse models are the standard for preclinical efficacy studies. nih.gov Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to test the in vivo antitumor activity of novel compounds. nih.govnih.gov These models also allow for pharmacodynamic studies, measuring the inhibition of downstream effectors of the drug's target in tumor and other tissues. nih.gov

Future research should focus on employing a combination of these models to build a comprehensive understanding of a compound's biological activity from the molecular to the organismal level.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To gain a truly comprehensive understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of "omics" technologies offers an unparalleled opportunity to map the global changes that a compound induces within a cell. nih.gov

Proteomics: This technology can be used to identify the full spectrum of protein targets of a compound (the "target landscape"). It can uncover not only the intended "on-targets" but also unintended "off-targets," which is crucial for understanding both efficacy and potential side effects.

Transcriptomics: By measuring changes in mRNA expression across the entire genome after treatment, transcriptomics can reveal which signaling pathways and cellular processes are modulated by the compound. mdpi.com

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can provide a functional readout of cellular status and show how a compound alters metabolic pathways. mdpi.com

Integrating these multi-omics datasets is a powerful strategy for elucidating a compound's complete mechanism of action. mdpi.com This holistic view can help identify novel biomarkers for drug response, uncover unexpected therapeutic applications, and provide a deeper understanding of the complex network of interactions that drive a drug's ultimate physiological effect. nih.gov

Application of this compound as a Chemical Biology Tool or Probe for Target Validation

Beyond its potential as a therapeutic agent, a highly potent and selective analog of this compound could serve as a valuable chemical probe for basic research. nih.gov A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. rsc.org

For an analog to be considered a high-quality chemical probe, it must possess several key attributes:

High Potency: It should inhibit its target at low (nanomolar) concentrations to minimize the risk of off-target effects. nih.gov

High Selectivity: It must be significantly more potent against its intended target than against other related proteins. For example, the mTOR inhibitor Torin1 exhibits 1000-fold selectivity for mTOR over the related kinase PI3K, making it an excellent tool to specifically probe mTOR signaling. nih.govresearchgate.net

Cellular Activity: The probe must be able to cross the cell membrane and engage its target in a cellular context. nih.gov

Once a suitable probe based on the this compound scaffold is developed, it can be used to "turn off" its specific protein target in experiments. By observing the resulting biological consequences, researchers can validate whether that protein is a critical driver of a disease process and, therefore, a promising target for future drug development. rsc.org This application as a research tool represents a significant and parallel direction for the development of this compound family.

Q & A

Basic: What are the primary synthetic routes for 4-(3-fluorophenyl)quinolin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of the quinolinone core followed by cross-coupling reactions. For example:

- Step 1 : 4-Hydroxyquinolin-2(1H)-one reacts with POCl₃ to form 4-chloroquinolin-2(1H)-one, a key intermediate .

- Step 2 : Suzuki-Miyaura coupling introduces the 3-fluorophenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in DMF at 100–130°C are commonly used .

- Yield Optimization : Lower reactivity of 4-chloroquinolin-2(1H)-one may require extended reaction times or elevated temperatures. The choice of solvent (DMF vs. THF) and base (K₂CO₃ vs. NaOAc) significantly impacts regioselectivity and yield .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and the lactam carbonyl (δ ~160 ppm). Fluorine substituents cause splitting patterns in adjacent protons .

- FT-IR : Confirm lactam C=O stretching (~1660 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry of the fluorophenyl group and quinolinone conformation. For example, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one was structurally validated via X-ray .

Advanced: How does the 3-fluorophenyl substituent influence electronic properties and biological activity compared to other aryl groups?

- Electronic Effects : Fluorine’s electron-withdrawing nature increases quinolinone’s electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .

- Biological Relevance : Fluorophenyl derivatives often exhibit improved metabolic stability and binding affinity. For instance, antiproliferative piperazine-linked quinolinones showed enhanced VEGFR-2 inhibition with halogenated aryl groups .

- Methodological Insight : Compare IC₅₀ values of fluorophenyl vs. chlorophenyl analogs in enzyme assays to quantify substituent effects .

Advanced: What challenges arise in achieving regioselective functionalization of the quinolinone core, and how can they be addressed?

- Challenge : Competing reactivity at C-3 vs. C-4 positions during electrophilic substitution. For example, bromination of 4-hydroxyquinolin-2(1H)-one may yield mixed products .

- Solutions :

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, B3LYP/6-31G(d) models validated vibrational spectra of 3-ethoxymethylquinolin-2(1H)-one .

- Docking Studies : Screen derivatives against targets (e.g., TGF-β/Smad) to prioritize synthesis. Linomide analogs with morpholinomethyl groups showed improved binding in anticancer studies .

- Workflow : Optimize geometry → dock into protein active sites (AutoDock Vina) → correlate binding scores with experimental IC₅₀ .

Basic: What are the common biological targets investigated for 4-arylquinolin-2(1H)-one derivatives?

- Kinase Inhibition : TGF-β/Smad and VEGFR-2 pathways are key targets in fibrosis and cancer .

- Antiproliferative Activity : Piperazine-linked derivatives inhibit protozoal growth by targeting energy metabolism .

- Screening Protocol : Use cell-based assays (e.g., MTT) for viability and Western blotting to confirm pathway modulation .

Advanced: How to resolve contradictory data in biological assays for this compound derivatives?

- Case Study : A compound may show high in vitro potency but low in vivo efficacy due to poor bioavailability.

- Strategies :

Basic: What are the key considerations for scaling up the synthesis of this compound?

- Reagent Safety : POCl₃ requires careful handling due to corrosivity; consider alternatives like PCl₅ .

- Purification : Flash chromatography (silica gel) is standard, but recrystallization (e.g., using ethanol/water) may improve yield for large batches .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in Suzuki-Miyaura reactions .

Advanced: How does the linker atom (O, S, NH) between quinolinone and aryl groups affect pharmacological properties?

- Oxygen vs. Sulfur : Sulfur linkers (e.g., in compound S6) enhance lipophilicity and CNS penetration, while oxygen improves solubility .

- Methodology : Compare logD values (shake-flask method) and plasma stability (LC-MS) of analogs .

- Case Study : 4-((4-aminophenyl)thio)quinolin-2(1H)-one showed superior TGF-β inhibition vs. oxygen-linked counterparts .

Advanced: What strategies mitigate decomposition of this compound under storage or experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.